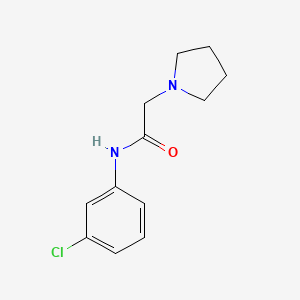

N-(3-chlorophenyl)-2-(pyrrolidin-1-yl)acetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(3-chlorophenyl)-2-pyrrolidin-1-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClN2O/c13-10-4-3-5-11(8-10)14-12(16)9-15-6-1-2-7-15/h3-5,8H,1-2,6-7,9H2,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYOGVEMYZLFKJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC(=O)NC2=CC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of N 3 Chlorophenyl 2 Pyrrolidin 1 Yl Acetamide

Established Synthetic Routes for the N-(3-chlorophenyl)-2-(pyrrolidin-1-yl)acetamide Core

The construction of the this compound core is typically approached through a sequential process involving the formation of a key intermediate, 2-chloro-N-(3-chlorophenyl)acetamide, followed by a nucleophilic substitution with pyrrolidine (B122466).

Acylation Reactions in this compound Synthesis

The foundational step in the synthesis of the target molecule is the creation of the amide bond. This is accomplished via an acylation reaction between 3-chloroaniline (B41212) and a derivative of chloroacetic acid. The most common method involves treating 3-chloroaniline with chloroacetyl chloride. ijpsr.infolookchem.comnih.gov This reaction forms the stable and crucial intermediate, 2-chloro-N-(3-chlorophenyl)acetamide. ijpsr.infonih.gov The process is typically carried out at room temperature with stirring for several hours. ijpsr.info The resulting product, a solid, can be isolated by precipitation in ice-cold water and purified through recrystallization, often with ethanol. ijpsr.info

The general mechanism involves the nucleophilic attack of the amino group of 3-chloroaniline on the electrophilic carbonyl carbon of chloroacetyl chloride, followed by the elimination of hydrogen chloride to form the amide linkage.

Alkylation Strategies in this compound Formation

The second key transformation is an alkylation reaction, specifically a nucleophilic substitution, where the pyrrolidine ring is introduced. Pyrrolidine, acting as a secondary amine nucleophile, attacks the electrophilic carbon atom bearing the chlorine in the 2-chloro-N-(3-chlorophenyl)acetamide intermediate. researchgate.net This reaction displaces the chloride ion and forms the final C-N bond, yielding this compound. researchgate.net

This synthetic strategy is robust and widely applicable for synthesizing various N-substituted acetamides. researchgate.netirejournals.com The reactivity of the α-chloro group in the acetamide (B32628) intermediate makes it an excellent electrophile for such substitutions with nitrogen nucleophiles. researchgate.net Alternative strategies, such as using phase-transfer catalysts, have also been employed in related N-alkylation reactions of amides to enhance reaction rates and yields. semanticscholar.org

Condensation Reactions for Pyrrolidine Derivative Synthesis

While the direct synthesis of the target compound relies on the alkylation of pre-existing pyrrolidine, the formation of the pyrrolidine ring itself is a fundamental aspect of synthesizing its derivatives. Condensation reactions are a cornerstone for building this five-membered heterocycle. A notable method is the reductive condensation of anilines with 2,5-dimethoxytetrahydrofuran (B146720) in an acidic aqueous medium using sodium borohydride (B1222165) as a reducing agent, which produces N-aryl-substituted pyrrolidines in good yields. organic-chemistry.org

Another relevant approach, particularly for synthesizing pyrrolidine-2,5-dione structures which are related precursors, involves the cyclocondensation of succinic acid derivatives with primary amines or amino acids. nih.gov This reaction is typically performed at high temperatures (e.g., 180 °C), often without a solvent, leading to the formation of the cyclic imide structure through the elimination of water. nih.gov Such methods highlight the versatility of condensation chemistry in creating the foundational pyrrolidine core. mdpi.comtandfonline.com

Optimization of Reaction Conditions and Protocols

Optimizing reaction parameters is crucial for maximizing yield, purity, and efficiency in the synthesis of this compound. Key factors include the choice of solvent, temperature control, and the use of catalysts and appropriate reagent ratios.

Solvent Systems and Temperature Control in Synthesis

The selection of an appropriate solvent and temperature is critical for each step of the synthesis. For the initial acylation of 3-chloroaniline, the reaction can be effectively carried out in various solvents, including glacial acetic acid or tetrahydrofuran, often at room temperature. nih.govneliti.com

The subsequent alkylation of 2-chloro-N-(3-chlorophenyl)acetamide with pyrrolidine is frequently performed in a polar aprotic solvent like acetonitrile (B52724) or acetone. researchgate.net In analogous syntheses, heating the reaction mixture, for instance to 60 °C or under reflux, for several hours is common to ensure the completion of the nucleophilic substitution. researchgate.net For related cyclocondensation reactions to form pyrrolidine precursors, high temperatures (e.g., 180 °C) under microwave irradiation can significantly reduce reaction times from hours to minutes. rsc.org

| Synthetic Step | Reactants | Solvent | Temperature | Reference |

|---|---|---|---|---|

| Acylation | 3-chloroaniline + Chloroacetyl chloride | Glacial Acetic Acid | Room Temperature | nih.gov |

| Alkylation | 2-chloro-N-arylacetamide + Amine | Acetonitrile | Reflux | researchgate.net |

| Cyclocondensation | Aniline (B41778) + Succinic Anhydride (B1165640) | Tetrahydrofuran (Microwave) | 180 °C | rsc.org |

Catalytic Approaches and Reagent Stoichiometry

Catalysts and proper stoichiometry are essential for optimizing the synthesis. The acylation step to form the chloroacetamide intermediate does not typically require a catalyst, proceeding efficiently with equimolar amounts of the aniline and acyl chloride. neliti.com

However, the alkylation step benefits significantly from the presence of a base and sometimes a catalyst. A weak base, such as potassium carbonate (K₂CO₃) or sodium acetate, is used to neutralize the HCl formed during the reaction and to facilitate the nucleophilic attack. irejournals.comneliti.com In some protocols, a catalytic amount of an iodide salt, like potassium iodide (KI), is added. The iodide ion can displace the chloride from the acetamide intermediate in situ to form a more reactive iodoacetamide (B48618) species, which is then more readily substituted by the amine nucleophile (Finkelstein reaction). nih.gov Typically, a slight excess of the amine and base relative to the chloroacetamide is employed to drive the reaction to completion. nih.gov

| Reaction Type | Substrate | Reagent | Catalyst/Base | Stoichiometry (Substrate:Reagent) | Reference |

|---|---|---|---|---|---|

| Acylation | 3-chloroaniline | Chloroacetyl chloride | Sodium Acetate | ~1:1 | nih.gov |

| N-Alkylation | 2-chloro-N-phenylacetamide | Pyrrolidine | Potassium Carbonate (K₂CO₃) | 1:1.1 (Amine in slight excess) | irejournals.comneliti.com |

| N-Alkylation (Catalyzed) | Amide | Alcohol | Cobalt Nanoparticles / KOH | 1:1.1 | nih.gov |

Industrial Scale-Up Considerations and Continuous Flow Reactor Applications

The implementation of continuous flow processes can lead to increased productivity and consistency. aiche.org For instance, a modular continuous flow platform has been successfully employed for the scalable generation of Grignard reagents, achieving a daily productivity of up to 1.5 kg. aiche.org Such modular systems can be adapted for the multi-step synthesis of active pharmaceutical ingredients (APIs), integrating reaction and purification steps in a continuous sequence. almacgroup.comnih.gov The use of Process Analytical Technology (PAT) in conjunction with flow reactors allows for real-time monitoring and control of critical process parameters, ensuring consistent product quality. aiche.org While specific industrial-scale continuous flow synthesis of this compound is not extensively detailed in publicly available literature, the principles and case studies involving similar structural motifs strongly suggest its feasibility and potential benefits. almacgroup.comresearchgate.netnih.govescholarship.org

Synthesis of Key Intermediates and Precursors

Preparation of Chloroacetyl Chloride and Anilines

Chloroacetyl chloride is a bifunctional compound that serves as a vital building block in chemical synthesis. wikipedia.org Industrially, it can be produced through several methods, including the carbonylation of methylene (B1212753) chloride, the oxidation of vinylidene chloride, or the addition of chlorine to ketene. wikipedia.org It can also be prepared from chloroacetic acid by reacting it with reagents such as thionyl chloride, phosphorus pentachloride, or phosgene. wikipedia.org One patented method describes the synthesis of chloroacetyl chloride with a purity of 99.3-99.5% by reacting chloroacetic acid with benzoyl trichloride (B1173362) in the presence of a zinc oxide catalyst. patsnap.com Another approach involves the chlorination of purified mother liquor from monochloroacetic acid (MCA) production using sulfur monochloride. nuv.ac.in

Anilines, including 3-chloroaniline, are typically synthesized through the reduction of the corresponding nitroaromatic compounds. The choice of reducing agent and reaction conditions can be tailored to achieve high yields and purity. The N-acylation of anilines with chloroacetyl chloride is a common method for producing N-chloroacetanilides. tandfonline.com

Derivatization of Pyrrolidine Moieties

The pyrrolidine ring is a common structural feature in many pharmaceuticals and bioactive compounds. nih.gov Its derivatization is a key strategy for modulating the physicochemical and biological properties of a molecule. A common method for introducing a pyrrolidine fragment is through the use of proline or 4-hydroxyproline (B1632879) as starting materials. nih.gov

Derivatization can be achieved through various chemical transformations. For instance, pre-column derivatization of aminopyrrolidines with reagents like Boc anhydride or 4-nitrobenzoic acid allows for enhanced detection and separation in analytical techniques such as HPLC. researchgate.netgoogle.com These derivatization methods can also be applied synthetically to introduce protecting groups or functional handles for further elaboration. google.commdpi-res.com The development of novel derivatization reagents, such as (S)-1-(4-dimethylaminophenylcarbonyl)-3-aminopyrrolidine (1-DAPAP), has enabled sensitive detection and enantiomeric separation of chiral carboxylic acids. nih.gov

Stereoselective Synthesis Approaches for this compound Analogues

The synthesis of enantiomerically pure analogues of this compound is of significant interest, as the stereochemistry of a molecule can profoundly influence its biological activity. Stereoselective synthesis methods aim to control the formation of specific stereoisomers.

One powerful approach for the stereoselective synthesis of substituted pyrrolidines is the [3+2] cycloaddition reaction. nih.gov For example, the reaction between chiral N-tert-butanesulfinylazadienes and azomethine ylides can produce densely substituted pyrrolidines with high diastereoselectivity. nih.gov The chiral auxiliary, in this case, the N-tert-butanesulfinyl group, directs the stereochemical outcome of the reaction.

The introduction of a pre-existing chiral center, often derived from natural sources like proline, is another widely used strategy. nih.gov This ensures the production of optically pure compounds with good yields. The formation of the pyrrolidine ring from acyclic precursors through stereoselective cyclization reactions also represents a viable, though less common, approach. nih.gov

Chemical Transformations and Derivatization Strategies

The chemical versatility of this compound allows for a wide range of chemical transformations and derivatization strategies, enabling the synthesis of a diverse library of analogues for structure-activity relationship (SAR) studies.

Modifications of the Acetamide Moiety

The acetamide moiety is a key functional group that can be readily modified. iucr.orgarchivepp.com The amide bond itself is a common feature in many pharmaceuticals and can be synthesized through the reaction of a carboxylic acid or its derivative with an amine. archivepp.com

Modifications can involve the introduction of different substituents on the nitrogen atom or the acetyl group. For example, a series of N-phenylacetamide derivatives containing 4-arylthiazole moieties have been synthesized and evaluated for their biological activities. mdpi.com The synthesis of these compounds often involves the reaction of an amine with a substituted acetyl chloride. researchgate.netresearchgate.net Furthermore, the acetamide group can be incorporated into more complex heterocyclic systems. For instance, new isatin-based sulphonamide candidates have been developed by incorporating a phenylacetamide moiety at the isatin (B1672199) nitrogen. nih.gov The reaction of thioacetamide (B46855) with N-substituted maleimides can also lead to the formation of complex heterocyclic structures containing an acetamide fragment. mdpi.com

Substituent Effects on the Chlorophenyl Ring in Analogues

The substitution pattern on the chlorophenyl ring of this compound analogues plays a critical role in determining their biological activity. Research into related structures has shown that both the position and the electronic nature of substituents can significantly influence the compound's properties.

In studies of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, a direct comparison between different substituents at the 3-position of the anilide (phenylamide) ring revealed significant variations in anticonvulsant activity. nih.gov While most analogues with a chlorine atom at the 3-position of the anilide moiety were found to be inactive in the maximal electroshock (MES) seizure model, compounds featuring a trifluoromethyl (CF3) group at the same position demonstrated considerably higher anticonvulsant protection. nih.gov This suggests that a more strongly electron-withdrawing group than chlorine at the meta-position can enhance activity in this class of compounds. For instance, N-(3-chlorophenyl)-2-morpholino-acetamide showed some protective effects, but its trifluoromethyl counterparts were generally more potent. nih.gov

This observation aligns with findings from other related heterocyclic compounds, where electron-withdrawing groups on a phenyl substituent were found to be important for activity. mdpi.com The electronic properties of the substituent, therefore, are a key factor in the molecular design of analogues. The substitution's impact highlights the importance of the electronic environment of the chlorophenyl ring in the molecule's interactions with its biological targets.

Table 1: Effect of Substituents on the Phenyl Ring of Acetamide Analogues

| Base Compound Structure | R1 Substituent | R2 Moiety | Observed Activity | Reference |

|---|---|---|---|---|

| 3-Cl | Morpholine | Protection in MES test | nih.gov | |

| 3-Cl | 4-Methylpiperazine | Protection in MES test | nih.gov |

Advanced Spectroscopic and Structural Characterization of N 3 Chlorophenyl 2 Pyrrolidin 1 Yl Acetamide

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Therefore, this article cannot be generated at this time due to the absence of the necessary scientific data.

Computational Chemistry and Molecular Modeling of N 3 Chlorophenyl 2 Pyrrolidin 1 Yl Acetamide

Quantum Chemical Calculations and Electronic Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, rooted in quantum mechanics, can elucidate electronic structure, molecular geometry, and reactivity.

Density Functional Theory (DFT) for Molecular Geometry and Reactivity Prediction

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is instrumental in optimizing molecular geometry to its most stable conformation (lowest energy state) and predicting various electronic properties that govern a molecule's reactivity.

For a molecule like N-(3-chlorophenyl)-2-(pyrrolidin-1-yl)acetamide, DFT calculations can determine key parameters such as bond lengths, bond angles, and dihedral angles. researchgate.net The optimized geometry is crucial for understanding how the molecule will interact with biological targets. Furthermore, DFT can be used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

Other electronic properties that can be derived from DFT calculations include the molecular electrostatic potential (MEP). The MEP map provides a visual representation of the charge distribution on the molecule's surface, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) regions. semanticscholar.org This information is invaluable for predicting how the molecule might interact with other molecules, including biological receptors, through electrostatic interactions.

Molecular Docking Studies for Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ijper.org It is widely used to predict the interaction between a small molecule (ligand) and a protein receptor.

Prediction of Binding Affinities and Ligand-Receptor Interactions

In the context of this compound, molecular docking can be employed to screen for potential biological targets and to understand the molecular basis of its activity. The process involves placing the 3D structure of the compound into the binding site of a target protein and evaluating the binding affinity using a scoring function. The scoring function estimates the free energy of binding, with lower scores generally indicating a more stable complex and higher binding affinity. semanticscholar.orgsciepub.com

Docking studies can reveal specific ligand-receptor interactions, such as hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. nih.gov For instance, the acetamide (B32628) group in the compound can act as a hydrogen bond donor and acceptor, while the chlorophenyl and pyrrolidine (B122466) rings can engage in hydrophobic and van der Waals interactions. Identifying these key interactions can guide the rational design of more potent and selective analogs. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Analysis and Stability

While molecular docking provides a static picture of the ligand-receptor complex, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations calculate the motion of atoms over time by solving Newton's equations of motion. This allows for the exploration of the conformational landscape of the molecule and the stability of its complex with a biological target. mdpi.com

For this compound, MD simulations can be used to assess the stability of the binding pose predicted by docking. researchgate.net By simulating the complex in a physiological environment (e.g., in water at a specific temperature and pressure), one can observe how the ligand's conformation changes and whether the key interactions with the receptor are maintained over time. This provides a more realistic and accurate assessment of the ligand's binding mode and affinity.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Ligand-Based Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. semanticscholar.org QSAR models are developed by correlating physicochemical properties or molecular descriptors of compounds with their experimentally determined biological activities. ijper.org

For a class of compounds including this compound, a QSAR model could be developed once sufficient biological activity data is available for a set of structurally related analogs. The model can then be used to predict the activity of new, untested compounds and to guide the design of molecules with improved potency. Descriptors used in QSAR models can include electronic, steric, hydrophobic, and topological properties.

Structure Activity Relationship Sar Investigations of N 3 Chlorophenyl 2 Pyrrolidin 1 Yl Acetamide and Analogues

Impact of the Chlorophenyl Moiety on Biological Activity

The substituted phenyl ring is a cornerstone of the pharmacophore for this class of compounds. The nature and position of substituents on this ring significantly modulate the molecule's electronic properties, lipophilicity, and steric profile, which in turn dictates its interaction with biological targets.

The position of the chlorine atom on the phenyl ring has a demonstrable effect on the biological activity of these compounds. Studies on analogous series, such as 3-phenyl-pyrrolidine-2,5-dione-acetamide derivatives, provide valuable insights into this phenomenon. A direct comparison between 2-chloro and 3-chloro substituted analogues reveals distinct differences in anticonvulsant efficacy.

In preclinical screening models like the maximal electroshock (MES) and psychomotor (6 Hz) seizure tests, the positioning of the chlorine atom influences the potency and spectrum of activity. For instance, in a series of 3-phenyl-pyrrolidine-2,5-dione-acetamides, the 2-chloro substituted derivative (Compound 6 ) demonstrated superior and more significant anticonvulsant protection compared to its 3-chloro counterparts. nih.govmdpi.com This suggests that placing the chlorine atom at the ortho position may result in a more favorable conformation for binding to specific biological targets, such as voltage-gated ion channels, which are often implicated in seizure propagation. nih.govmdpi.com

| Compound Analogue Base | Chlorine Position | Anticonvulsant Activity (% Protection at 100 mg/kg) |

|---|---|---|

| 3-Phenyl-pyrrolidine-2,5-dione-acetamide | 2-chloro (ortho) | 100% (MES test), 75% (6 Hz test) |

| 3-Phenyl-pyrrolidine-2,5-dione-acetamide | 3-chloro (meta) | Weak or insignificant activity |

Data derived from studies on pyrrolidine-2,5-dione acetamide (B32628) analogues. nih.govmdpi.com

The electronic properties of substituents on the aromatic ring are a key determinant of pharmacological activity. Both electron-withdrawing and electron-donating groups can alter the molecule's affinity for its target. Research has consistently shown that electron-withdrawing groups on the phenyl ring are often beneficial for the anticonvulsant activity of N-phenylacetamide and related structures. nih.govmdpi.com

In studies of N-phenylacetamides, replacing the 3-chloro substituent with a more strongly electron-withdrawing trifluoromethyl (CF₃) group led to a considerable increase in anticonvulsant protection in the MES test. nih.gov Similarly, in related series, derivatives featuring 3-CF₃ and 3-OCF₃ groups on a phenylpiperazine moiety showed the most potent and broad-spectrum anticonvulsant properties. nih.gov This indicates that reducing electron density in the aromatic ring can enhance the interaction with the receptor site. The potent activity of compounds with trifluoromethyl and trifluoromethoxy groups underscores the importance of strong electron-withdrawing characteristics for efficacy. semanticscholar.org

| Compound Series | Substituent at Position 3 | Relative Anticonvulsant Activity |

|---|---|---|

| N-Phenyl-2-(piperazin-1-yl)acetamides | -Cl | Low to Inactive |

| N-Phenyl-2-(piperazin-1-yl)acetamides | -CF₃ | Significantly Higher Activity |

| (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides | -CF₃ | Potent Activity |

| (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides | -OCF₃ | Potent Activity |

Data compiled from SAR studies on related acetamide and pyrrolidine-2,5-dione structures. nih.govnih.gov

Role of the Pyrrolidine (B122466) Ring in Activity Modulation

The pyrrolidine ring is a versatile scaffold in medicinal chemistry, valued for its three-dimensional structure and its ability to present substituents in precise spatial orientations. mdpi.comnih.gov Its non-planar, puckered conformation is crucial for establishing effective interactions with biological targets. nih.gov

Functionalization of the pyrrolidine ring is a common strategy to modulate the pharmacological profile of a lead compound. The nitrogen atom, being a secondary amine, provides a key site for substitution, and it is noted that the vast majority of FDA-approved drugs containing a pyrrolidine scaffold are substituted at this N-1 position. nih.gov

In related anticonvulsant compounds based on a pyrrolidine-2,5-dione core, the introduction of small amine groups at the 3-position of the ring significantly influences activity. Comparative studies have shown that a dimethylamino moiety at this position appears to be preferential for potent, broad-spectrum anticonvulsant effects when compared to a diethylamine (B46881) group. nih.govmdpi.com This highlights that even subtle changes in the steric bulk of substituents on the pyrrolidine ring can have a substantial impact on efficacy, likely by affecting the molecule's fit within its binding site.

| Compound Series | Substitution at Pyrrolidine-2,5-dione Ring C-3 | Observed Anticonvulsant Potency |

|---|---|---|

| (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides | Dimethylamino | High / Preferential |

| (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides | Diethylamino | Reduced |

Data based on SAR of 3-substituted pyrrolidine-2,5-dione analogues. nih.govmdpi.com

The smaller and more conformationally flexible five-membered pyrrolidine ring can facilitate a better fit into the active site of a biological target compared to a larger, six-membered ring like piperidine. mdpi.com The specific puckering of the ring—either Cγ-exo or Cγ-endo—can be influenced by substituents. For example, electronegative substituents at the C-4 position can predictably control the preferred conformer. nih.gov This conformational rigidity or preference is critical, as it pre-organizes the ligand into a shape that is complementary to its binding pocket, potentially increasing binding affinity and biological activity. Computational and NMR studies are often used to analyze these conformational preferences and correlate them with observed activity. researchgate.netresearchgate.net

Contributions of the Acetamide Linker to Pharmacological Profiles

The acetamide linker connecting the pyrrolidine and chlorophenyl moieties is not merely a spacer but an active contributor to the molecule's pharmacological properties. It provides a specific length and rotational flexibility, and its amide group (–NH–C=O) offers crucial hydrogen bond donor and acceptor capabilities, which are often vital for anchoring a ligand to its receptor.

SAR analyses have revealed that the acetamide fragment can be critical for extending the spectrum of anticonvulsant activity. nih.gov In some series of pyrrolidine-2,5-dione derivatives, the presence of the acetamide linker was found to confer activity in both the MES and subcutaneous pentylenetetrazole (scPTZ) tests, suggesting a broader mechanism of action. nih.gov However, the nature of the linker is finely balanced. In other studies, replacing the acetamide fragment with a more flexible alkyl chain, such as a two- or three-carbon linker, resulted in compounds that were more potent anticonvulsants. nih.gov This suggests that while the hydrogen-bonding capacity of the acetamide is important, the increased conformational freedom of a simple alkyl chain may, for some targets, allow for a more optimal binding orientation. The decision to retain or modify the acetamide linker is therefore dependent on the specific therapeutic target and the desired pharmacological profile.

Modifications and Bioisosteric Replacements of the Acetamide Fragment

The acetamide group is a common scaffold in medicinal chemistry and a key feature of the title compound. Its modification or replacement with bioisosteres—substituents that retain similar physical or chemical properties—can lead to improved potency, selectivity, or pharmacokinetic profiles.

Research into related acetamide-containing compounds demonstrates various strategies for modifying this fragment. One common approach is the conjugation of the acetamide scaffold with other chemical moieties, such as sulfonamides. In a study on acetamide-sulfonamide scaffolds, ibuprofen (B1674241) and flurbiprofen (B1673479) were conjugated with various sulfa drugs, creating hybrid molecules. The resulting compounds showed that the acetamide linker played a crucial role in their urease inhibition activity. mdpi.comresearchgate.net

Another bioisosteric replacement strategy involves substituting the acetamide group with other functionalities. For instance, in the development of glycine (B1666218) transporter-1 (GlyT-1) inhibitors, the acetamide moiety in related structures was part of a larger N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide scaffold. This indicates that a benzamide (B126) group can serve as a viable replacement for the acetamide, providing a different spatial arrangement and electronic properties while maintaining biological activity.

Furthermore, bioisosteric modulation has been used in the design of N-(3-(1H-tetrazol-5-yl) phenyl)acetamide derivatives. In this case, while the acetamide core was retained, the phenyl substitution was altered with a tetrazole group, a common bioisostere for a carboxylic acid group, leading to potent inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B). nih.gov This highlights that modifications distal to the acetamide fragment, guided by bioisosteric principles, can significantly impact activity.

The table below summarizes key modifications and their observed outcomes in related acetamide structures.

| Original Fragment | Modification/Replacement | Resulting Scaffold Example | Observed Outcome | Reference |

| Acetamide | Conjugation with Sulfonamide | Acetamide-Sulfonamide | Potent Urease Inhibition | mdpi.comresearchgate.net |

| Acetamide | Replacement with Benzamide | N-((...cycloalkyl)methyl)benzamide | GlyT-1 Inhibition | researchgate.net |

| Phenylacetamide | Bioisosteric replacement on phenyl ring | N-(3-(1H-tetrazol-5-yl)phenyl)acetamide | PTP1B Inhibition | nih.gov |

Hybrid Molecule Design and SAR Principles

Hybrid molecule design, also known as molecular hybridization, is a drug design strategy that combines two or more pharmacophoric units from different bioactive compounds into a single molecule. The goal is to create a new chemical entity with enhanced affinity, better efficacy, or a dual mechanism of action. This approach has been applied to scaffolds containing acetamide fragments.

The core principle involves linking distinct bioactive moieties to a central scaffold, which can be related to N-(3-chlorophenyl)-2-(pyrrolidin-1-yl)acetamide. For example, new indole-based hybrid oxadiazole scaffolds containing N-substituted acetamides have been synthesized. nih.gov In this design, an indole (B1671886) butanoic acid derivative was converted into a 1,3,4-oxadiazole-2-thiol, which was then linked via an S-alkylation reaction to various 2-bromo-N-arylacetamides. The resulting hybrid molecules were potent α-glucosidase inhibitors, with the acetamide linker playing a critical role in connecting the two pharmacophores. nih.gov The SAR studies revealed that the nature of the substituent on the N-phenyl ring of the acetamide moiety significantly influenced the inhibitory activity. nih.gov

Similarly, a molecular hybridization strategy was used to design novel chloropyridazine hybrids. nih.gov This involved combining a 4-chloropyridazinoxyphenyl scaffold, a known PARP-1 inhibitor, with substituted chalcones or thiazolidine-2,4-dione, which are apoptosis inducers. nih.gov This approach aims to create dual-action anticancer agents.

In the context of anticonvulsants, hybrid compounds based on a pyrrolidine-2,5-dione scaffold have been developed. These molecules integrate different pharmacophores to target multiple pathways involved in seizures, demonstrating broad-spectrum activity in various preclinical models. nih.gov

The table below illustrates examples of hybrid molecule design incorporating an acetamide or related linker.

| Pharmacophore 1 | Linker/Scaffold | Pharmacophore 2 | Biological Target/Activity | Reference |

| Indole-oxadiazole | N-substituted acetamide | Substituted Phenyl | α-glucosidase inhibition | nih.gov |

| Chloropyridazinoxy | Phenyl | Aromatic ketones/Thiazolidinedione | PARP-1 inhibition, Anticancer | nih.gov |

| Phenylglycinamide | (Various) | Arylpiperazine | Anticonvulsant | nih.gov |

| Pyrrolidine-2,5-dione | (Various) | (Various) | Broad-spectrum anticonvulsant | nih.gov |

SAR Insights from Related N-Phenyl(pyrrolidin-1-yl)methyl Acetamide Derivatives

Insights into the SAR of this compound can be gleaned from studies on structurally related N-phenyl(pyrrolidin-1-yl)methyl acetamide derivatives. The interaction of N-phenyl(pyrrolidin-1-yl)methyl acetamide with active-site amino acids of receptors has been a subject of study, indicating the importance of this core structure for molecular recognition. researchgate.net

In a related series of N-acyl derivatives of 2-(2-oxopyrrolidin-1-yl)-acetamide, molecular docking studies revealed a high affinity for both GABA-A and AMPA receptors. edgccjournal.orgsemanticscholar.org The studies showed that increasing the length of the N-acyl chain (from acetyl to propionyl to butyryl) resulted in a more stable complex with the GABA-A receptor, suggesting that the nature of the group attached to the acetamide nitrogen is a key determinant of binding affinity. edgccjournal.org

The affinity of these derivatives was found to be superior to that of several known ligands, including piracetam. The increased stability of the ligand-receptor complex was attributed to stronger hydrogen bonding and hydrophobic interactions with key amino acid residues in the receptor binding sites. edgccjournal.orgsemanticscholar.org

The table below presents data from molecular docking studies on related pyrrolidinyl acetamide derivatives, highlighting the impact of structural modifications on receptor interaction energy.

| Compound | Modification | Target Receptor | Minimum Interaction Energy (kcal/mol) | Reference |

| GABA (Reference) | - | GABA-A | -71.708 | edgccjournal.org |

| Piracetam (Reference) | 2-oxopyrrolidine | GABA-A | -86.509 | edgccjournal.org |

| PirAc | N-acetyl | GABA-A | -88.691 | edgccjournal.org |

| PirPr | N-propionyl | GABA-A | -95.354 | edgccjournal.org |

| PirBut | N-butyryl | GABA-A | -95.507 | edgccjournal.org |

These findings suggest that for this compound, modifications to the pyrrolidine ring (e.g., introducing an oxo group) and the substituent on the acetamide nitrogen could significantly modulate its biological activity. The 3-chloro substitution on the N-phenyl ring is also expected to be a critical determinant of potency and selectivity, influencing hydrophobic and electronic interactions within the binding pocket.

Mechanistic Elucidation of Biological Activities for N 3 Chlorophenyl 2 Pyrrolidin 1 Yl Acetamide

Interaction with Ion Channels and Receptors

Neuronal Voltage-Sensitive Sodium Channel Modulation

There is no available research detailing the modulatory effects of N-(3-chlorophenyl)-2-(pyrrolidin-1-yl)acetamide on neuronal voltage-sensitive sodium channels.

GABAA and TRPV1 Receptor Interactions

There are no published studies that have investigated or determined the interaction of this compound with GABA-A or TRPV1 receptors.

Kv7.2 (KCNQ2) Channel Modulation

The modulatory effects of this compound on Kv7.2 (KCNQ2) channels have not been reported in the scientific literature.

Enzyme Inhibition Studies

Cyclooxygenase (COX-1 and COX-2) Inhibition Mechanisms

There is no available data from enzyme inhibition studies describing the mechanisms by which this compound may inhibit cyclooxygenase enzymes (COX-1 and COX-2).

Cholinesterase (AChE and BChE) Inhibition

The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key therapeutic strategy for conditions characterized by a deficit in cholinergic transmission. While the broader class of acetamide (B32628) derivatives has been investigated for BChE inhibition, specific data on the inhibitory activity and kinetics of this compound against either AChE or BChE are not detailed in the currently available scientific literature. General studies on related acetamide compounds suggest that this chemical class can interact with the active sites of cholinesterase enzymes, but direct evidence and inhibitory concentrations (e.g., IC₅₀ values) for this compound remain to be established.

N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) Inhibition

N-Acylphosphatidylethanolamine phospholipase D (NAPE-PLD) is a key enzyme in the biosynthesis of N-acylethanolamines (NAEs), a class of bioactive lipids that includes the endocannabinoid anandamide. nih.govresearchgate.net Inhibition of NAPE-PLD presents a potential avenue for modulating NAE signaling. nih.govnih.gov Research has identified various inhibitors of NAPE-PLD, such as symmetrically substituted dichlorophenes and the quinazoline (B50416) sulfonamide derivative ARN19874. nih.govresearchgate.net However, there is currently no published research specifically demonstrating or quantifying the inhibitory effect of this compound on NAPE-PLD activity.

Lipoxygenase (LOX) Enzyme Modulation

Lipoxygenases (LOXs) are enzymes involved in the metabolism of polyunsaturated fatty acids, leading to the production of inflammatory mediators like leukotrienes. The modulation of LOX activity is a target for anti-inflammatory drug development. While compounds containing chlorophenyl and acetamide moieties have been explored as potential LOX inhibitors, specific studies elucidating the modulatory effects of this compound on any of the LOX isozymes are not present in the available literature.

Targeting Cancer-Related Enzymes (e.g., telomerase, HDAC, topoisomerase II)

The inhibition of enzymes crucial for cancer cell survival and proliferation, such as histone deacetylases (HDACs) and topoisomerases (Topo I and II), is a cornerstone of modern oncology research. nih.govnih.gov Dual and triple inhibitors targeting these enzymes are being actively developed. nih.govnih.gov For instance, novel hybrid molecules combining pharmacophores for HDAC and topoisomerase inhibition have shown potent anti-proliferative activities. nih.gov However, investigations into the potential activity of this compound as an inhibitor of telomerase, HDACs, or topoisomerase II have not been reported in the scientific literature to date.

Allosteric Modulation of Receptors (e.g., CB1 Receptor)

The cannabinoid CB1 receptor, a G-protein-coupled receptor (GPCR) highly expressed in the central nervous system, is a significant therapeutic target. nih.govmdpi.com Allosteric modulators, which bind to a site distinct from the primary (orthosteric) ligand binding site, offer a nuanced approach to receptor modulation. nih.govmdpi.commdpi.com

Research into diarylurea derivatives has identified compounds with structural similarities to this compound that act as allosteric modulators of the CB1 receptor. nih.govacs.org One such compound, PSNCBAM-1 (1-(4-chlorophenyl)-3-{3-[6-(pyrrolidin-1-yl)pyridin-2-yl]phenyl}urea), which contains both a chlorophenyl and a pyrrolidinyl group, has been characterized as a negative allosteric modulator (NAM). nih.govacs.orgnih.gov This compound has been shown to enhance the binding of CB1 receptor agonists like [³H]CP55,940 while simultaneously antagonizing agonist-induced functional activity, such as in calcium mobilization assays. nih.govacs.org These findings suggest that the general structural class to which this compound belongs may have the potential for allosteric modulation of the CB1 receptor, although direct experimental evidence for the subject compound is currently lacking.

Medicinal Chemistry Strategies and Lead Optimization Pertaining to N 3 Chlorophenyl 2 Pyrrolidin 1 Yl Acetamide

Lead Compound Identification and Validation

The journey of a drug candidate begins with the identification of a "lead compound," a chemical entity that exhibits the desired biological activity and serves as a starting point for optimization. slideshare.net A molecule like N-(3-chlorophenyl)-2-(pyrrolidin-1-yl)acetamide could be identified through several established methodologies.

High-throughput screening (HTS) is a primary method for lead discovery, allowing for the rapid assessment of large compound libraries against a specific biological target. sigmaaldrich.com In this process, compounds are evaluated for their ability to modulate the target's function, and "hits" are identified for further investigation. A compound with the this compound scaffold might emerge as a hit from such a screening campaign.

Alternatively, lead compounds can be identified through knowledge-based approaches. The pyrrolidine (B122466) ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and natural products due to its favorable physicochemical properties and its ability to serve as a versatile synthetic handle. nih.gov Similarly, the chloro-substituted phenylacetamide moiety is a common feature in biologically active molecules. A lead compound could be designed by rationally combining these known pharmacophores.

Once a potential lead is identified, it undergoes validation to confirm its activity and establish a preliminary structure-activity relationship (SAR). This involves re-synthesis, purity confirmation, and re-testing in biological assays to ensure the observed activity is genuine and reproducible. Initial validation might also include testing against related targets to get an early assessment of selectivity.

Optimization of Potency and Selectivity

Following identification and validation, the lead optimization phase aims to enhance the compound's desirable properties, primarily its potency (the concentration required to produce a desired effect) and selectivity (its ability to interact with the intended target over other targets). patsnap.com This is an iterative process of designing, synthesizing, and testing new analogues based on SAR analysis. patsnap.com

For the this compound scaffold, optimization would explore modifications at several key positions:

The Phenyl Ring: The position and nature of the substituent on the phenyl ring are critical. Moving the chlorine atom from the meta (3-position) to the ortho or para positions, or replacing it with other halogens (F, Br) or electron-withdrawing/donating groups (CF₃, OCH₃), can significantly impact binding affinity and selectivity.

The Pyrrolidine Ring: Substitutions on the pyrrolidine ring can introduce chirality and provide vectors for exploring additional binding interactions. Adding substituents could also modulate the basicity of the nitrogen atom, affecting pharmacokinetic properties.

The Acetamide (B32628) Linker: While often considered a stable linker, modifications to the acetamide group, such as N-methylation or replacement with other bioisosteres, could alter the compound's conformation and hydrogen bonding capabilities.

The following table illustrates a hypothetical SAR for analogues of this compound, demonstrating how structural changes could influence potency and selectivity.

| Compound ID | Phenyl Ring Substitution | Pyrrolidine Ring Modification | Target Potency (IC₅₀, nM) | Selectivity vs. Off-Target (Fold) |

| Lead-01 | 3-Cl | Unsubstituted | 150 | 20 |

| AN-02 | 4-Cl | Unsubstituted | 95 | 35 |

| AN-03 | 3-F | Unsubstituted | 210 | 15 |

| AN-04 | 3-CF₃ | Unsubstituted | 75 | 50 |

| AN-05 | 3-Cl | (R)-3-hydroxy | 120 | 80 |

| AN-06 | 3-Cl | (S)-3-hydroxy | 350 | 65 |

| AN-07 | 4-CF₃ | (R)-3-hydroxy | 40 | >200 |

This table contains hypothetical data for illustrative purposes.

This systematic modification and testing cycle allows medicinal chemists to build a detailed understanding of the SAR, guiding the design of compounds with improved potency and a cleaner off-target profile. mdpi.com

Strategies for Enhancing Metabolic Stability

A successful drug candidate must not only be potent and selective but also possess favorable pharmacokinetic properties, including adequate metabolic stability. nih.gov Compounds that are rapidly metabolized in the body often have a short duration of action and poor bioavailability. drugdiscoverychemistry.com The this compound structure has several potential sites for metabolic degradation.

Common metabolic pathways for such scaffolds include:

Aromatic Hydroxylation: The chlorophenyl ring can be oxidized by cytochrome P450 (CYP) enzymes.

N-Dealkylation: The bond between the pyrrolidine nitrogen and the acetamide methylene (B1212753) group can be cleaved.

Oxidation of the Pyrrolidine Ring: The aliphatic pyrrolidine ring is susceptible to oxidation at positions alpha to the nitrogen atom.

Several strategies can be employed to enhance metabolic stability by blocking these metabolic "hotspots": researchgate.net

Blocking Sites of Metabolism: Introducing groups that sterically hinder or electronically deactivate metabolically labile positions. For instance, replacing a hydrogen atom on the phenyl ring with a fluorine atom can block that site from hydroxylation. researchgate.net

Deuteration: Replacing hydrogen atoms at a site of metabolism with deuterium (B1214612) (heavy hydrogen) can slow the rate of metabolism due to the kinetic isotope effect, where the stronger carbon-deuterium bond is harder for enzymes to break. researchgate.net

Reducing Lipophilicity: Highly lipophilic compounds are often more susceptible to metabolism by CYP enzymes. researchgate.net Introducing polar groups can reduce lipophilicity and decrease the rate of metabolic clearance.

Conformational Constraint: Modifying the structure to lock it into a conformation that is less favorable for binding to metabolic enzymes.

| Modification Strategy | Example Modification on Base Scaffold | Expected Outcome |

| Steric Hindrance | Addition of a methyl group adjacent to a labile C-H bond on the pyrrolidine ring. | Reduced rate of oxidation at that position. |

| Electronic Deactivation | Replacing the 3-Cl on the phenyl ring with a stronger electron-withdrawing group like -CF₃. | Decreased susceptibility of the aromatic ring to oxidative metabolism. |

| Deuteration | Replacing hydrogens on the methylene linker with deuterium (CD₂). | Slower N-dealkylation. |

| Lipophilicity Reduction | Introducing a hydroxyl group on the pyrrolidine ring. | Increased polarity, potentially reducing CYP metabolism and improving solubility. |

Prodrug Design for Acetamide-Containing Compounds

Prodrugs are inactive or less active molecules that are converted into the active parent drug in vivo through enzymatic or chemical transformation. researchgate.net This strategy is often used to overcome undesirable properties of the parent drug, such as poor solubility, low permeability, or chemical instability. ijpcbs.comresearchgate.net The acetamide functionality is amenable to several prodrug approaches.

For compounds containing an amide linkage, one common strategy is the design of N-acyl or N-aminomethyl derivatives. For example, an N-acyloxymethyl group can be attached to the amide nitrogen. This derivative is typically more lipophilic, potentially enhancing membrane permeability, and is designed to be cleaved by esterase enzymes in the body to release the active amide-containing drug.

Another approach is the creation of "mutual prodrugs," where the drug of interest is linked to another biologically active molecule. archivepp.com For an acetamide-containing compound, this could involve linking it via a cleavable tether to another drug, allowing for the simultaneous delivery of two therapeutic agents to the site of action. archivepp.com

The primary objectives of designing a prodrug for an acetamide-containing compound include:

Improving Aqueous Solubility: Attaching a polar promoiety, such as a phosphate (B84403) or an amino acid, can increase water solubility for intravenous formulations. researchgate.net

Enhancing Oral Bioavailability: Masking a polar group or increasing lipophilicity can improve absorption from the gastrointestinal tract. jiwaji.edu

Site-Specific Delivery: Designing a promoiety that is selectively cleaved by an enzyme present in the target tissue can concentrate the active drug where it is needed, reducing systemic side effects.

Fragment-Based Drug Discovery (FBDD) Integration

Fragment-Based Drug Discovery (FBDD) is a powerful approach for identifying lead compounds. mdpi.com It involves screening libraries of small, low-molecular-weight compounds ("fragments") to identify those that bind weakly but efficiently to the biological target. mdpi.com These fragment hits then serve as starting points for building more potent, drug-like molecules. researchgate.net

The this compound scaffold can be deconstructed into logical fragments that could be identified through an FBDD campaign:

Fragment 1: Pyrrolidine. The pyrrolidine ring is an excellent fragment, providing a 3D structure and a nitrogen atom for potential interactions. nih.gov Its presence in many known drugs makes it a desirable scaffold. nih.gov

Fragment 2: 3-chloroaniline (B41212) or a related acetamide. A substituted phenyl ring, such as 3-chloroaniline, represents another key fragment that could be identified binding in a hydrophobic pocket of the target.

In an FBDD workflow, these two fragments might be identified independently as binding to adjacent sites on the target protein. Medicinal chemists would then use strategies like fragment linking or fragment growing to develop the final compound.

Fragment Linking: If two fragments bind in nearby pockets, they can be connected with a chemical linker (in this case, the acetamide linker) to create a single, higher-affinity molecule.

Fragment Growing: A single fragment hit can be elaborated upon, with chemists adding functional groups to extend the molecule into an adjacent binding pocket, progressively increasing potency.

FBDD offers the advantage of exploring chemical space more efficiently than HTS and often yields lead compounds with better physicochemical properties. mdpi.com

Molecular Hybridization for Multi-Targeting Approaches

Molecular hybridization is a drug design strategy that involves combining two or more distinct pharmacophores into a single molecule. nih.gov The goal is to create a hybrid compound that can interact with multiple biological targets simultaneously, which can be particularly useful for treating complex diseases with multifactorial pathologies. mdpi.com

The this compound scaffold could serve as one of the pharmacophores in a molecular hybridization strategy. For instance, if this scaffold is known to inhibit a particular enzyme or receptor, it could be chemically linked to another pharmacophore known to modulate a different target involved in the same disease pathway.

The design of a hybrid molecule requires careful consideration of how the two pharmacophores are joined:

Linker-Based Hybrids: The two pharmacophores are connected by a cleavable or non-cleavable linker. The nature of the linker is crucial for ensuring that both parts of the hybrid can adopt the correct conformation to bind to their respective targets.

Fused or Merged Hybrids: The pharmacophores are merged or fused, sharing some atoms. This approach can lead to more compact molecules with novel properties. nih.gov

For example, if this compound has anti-inflammatory properties through a specific mechanism, it could be hybridized with a nitric oxide (NO) donor moiety. mdpi.com The resulting hybrid molecule could offer a dual therapeutic action: the primary activity of the parent compound and the vasodilatory and cytoprotective effects of NO. This approach has been explored for various classes of compounds to enhance efficacy and reduce side effects. mdpi.com

Future Directions and Research Perspectives in N 3 Chlorophenyl 2 Pyrrolidin 1 Yl Acetamide Chemistry

Development of Novel Synthetic Methodologies

While classical synthetic routes to N-aryl acetamides and pyrrolidines are well-established, future research will likely focus on the development of more efficient, cost-effective, and environmentally benign methodologies. The principles of green chemistry are increasingly integral to modern organic synthesis. For the pyrrolidine (B122466) core, approaches such as microwave-assisted organic synthesis (MAOS) and ring-closing enyne metathesis reactions offer pathways to increase synthetic efficiency and reduce reaction times. nih.govacs.org

For the construction of the N-aryl acetamide (B32628) linkage, modern metal-free strategies are particularly attractive. Techniques involving the diazotization of aryl amines followed by coupling with acetonitrile (B52724), or the direct amination of aryltriazenes, provide alternatives to traditional metal-catalyzed cross-coupling reactions, thereby avoiding residual metal contamination in the final product. researchgate.net Another promising avenue is the use of ligand-free, copper-catalyzed ipso-amidation of arylboronic acids with nitriles, which is noted for its broad substrate scope and operational simplicity. organic-chemistry.org The adoption of such advanced synthetic protocols will be crucial for the rapid and sustainable generation of analog libraries for further biological evaluation.

Advanced Structural Biology and Ligand-Target Co-crystallization Studies

A critical step in advancing N-(3-chlorophenyl)-2-(pyrrolidin-1-yl)acetamide from a lead compound to a clinical candidate is the definitive identification of its biological target(s). Analogs containing the pyrrolidine or acetamide core have been shown to interact with a range of targets, including central nervous system receptors like GABA-A and AMPA, as well as various ion channels. mdpi.comsemanticscholar.orgproquest.compharmpharm.ru Future work must involve unbiased target identification screens to pinpoint the specific proteins or enzymes with which the compound interacts.

Once a primary target is identified, advanced structural biology techniques become paramount. The pursuit of a high-resolution co-crystal structure of this compound bound to its target protein via X-ray diffraction is a key objective. rcsb.org Such a structure would provide invaluable, atom-level insights into the binding mode, identifying the specific amino acid residues involved in the interaction. This information is the cornerstone of structure-based drug design, enabling the rational modification of the ligand to enhance potency, selectivity, and pharmacokinetic properties. The Protein Data Bank (PDB) contains numerous examples of small molecule ligands, including various acetamides, co-crystallized with their targets, serving as a roadmap for these future efforts. rcsb.orgresearchgate.net

Expansion of SAR Studies for Specific Biological Pathways

A systematic exploration of the structure-activity relationships (SAR) is essential to optimize the biological activity of this compound. Future research should focus on creating a comprehensive library of analogs by methodically modifying distinct regions of the molecule. The acetamide linker, for instance, has been shown in related scaffolds to be a key determinant of anticonvulsant activity. nih.gov Similarly, the nature and position of substituents on the phenyl ring and modifications to the pyrrolidine core can dramatically influence potency and selectivity. nih.govrsc.org

A targeted SAR campaign would involve the synthesis and biological screening of compounds with systematic variations, as detailed in the table below. The goal of this expansion is to develop a clear understanding of the pharmacophore and to identify derivatives with superior efficacy and drug-like properties for specific, well-defined biological pathways. nih.gov

| Molecular Region | Proposed Modification | Rationale / Potential Impact |

| Chlorophenyl Ring | 1. Isomeric relocation of the chloro group (ortho, para). 2. Replacement of chloro with other halogens (F, Br). 3. Introduction of electron-donating groups (-OCH3, -CH3). 4. Introduction of electron-withdrawing groups (-CF3, -NO2). | Modulate electronic properties, lipophilicity, and metabolic stability; explore new binding interactions with the target protein. |

| Pyrrolidine Ring | 1. Introduction of alkyl or aryl substituents at the 3- or 4-positions. 2. Introduction of stereocenters to explore enantiomeric effects. 3. Ring expansion/contraction (piperidine, azetidine). | Probe steric tolerance within the binding pocket; improve binding affinity and selectivity through specific stereochemical interactions. |

| Acetamide Linker | 1. Homologation (increase linker length by one or more methylene (B1212753) units). 2. Introduction of conformational constraints (e.g., cyclopropane). 3. Replacement with bioisosteric groups (e.g., sulfonamide). | Optimize the spatial orientation of the aromatic and heterocyclic moieties; improve metabolic stability and binding kinetics. |

Integration of Artificial Intelligence and Machine Learning in Drug Design

As SAR data becomes available from the studies outlined above, quantitative structure-activity relationship (QSAR) models can be built. kg.ac.rssemanticscholar.org These models use machine learning algorithms to correlate chemical structures with biological activity, enabling the prediction of the potency of virtual compounds before their synthesis. nih.gov Furthermore, generative AI models can be employed for de novo design, creating novel molecular structures based on the core scaffold that are optimized for predicted activity and drug-likeness.

| AI/ML Technique | Application in the Development Pipeline | Desired Outcome |

| ADMET Prediction | Early-stage screening of virtual and newly synthesized compounds. | Prioritization of compounds with favorable pharmacokinetic and safety profiles; reduction of costly late-stage failures. |

| QSAR Modeling | Iterative design cycle, used after initial SAR data is generated. | Predict the biological activity of unsynthesized analogs, guiding synthetic efforts toward more potent compounds. |

| Virtual Screening | Target-based screening of large compound libraries against a homology model or crystal structure of the biological target. | Rapid identification of novel hits with diverse chemotypes that bind to the target of interest. |

| Generative Models | Lead optimization phase. | Design of novel molecules with optimized potency, selectivity, and ADMET properties based on the parent scaffold. |

Exploration of New Therapeutic Areas Based on Mechanistic Insights

The structural components of this compound are associated with a variety of pharmacological activities. The pyrrolidin-1-yl-acetamide fragment is related to the racetam class of nootropics, such as Piracetam, which are explored for cognitive enhancement. eco-vector.commdpi.com Concurrently, numerous N-aryl acetamide derivatives have been investigated for their anticonvulsant and analgesic properties, often acting on CNS ion channels or receptors. mdpi.comnih.gov

Initial research should therefore focus on evaluating the compound in established preclinical models of epilepsy, neuropathic pain, and cognitive dysfunction. mdpi.com A crucial future direction will be to allow mechanistic insights, gained from the structural biology and SAR studies described previously, to guide this exploration. For example, if the compound is found to modulate GABA-A or AMPA receptors, this would provide a strong rationale for its development as a neuropharmacological agent. semanticscholar.orgedgccjournal.org Conversely, if it is found to inhibit an enzyme such as N-acylethanolamine acid amidase (NAAA), its potential as an anti-inflammatory agent could be investigated. rsc.org This mechanism-driven approach ensures that the exploration of new therapeutic areas is based on a solid biological foundation, increasing the probability of success.

Q & A

Q. What are the optimal synthetic routes for N-(3-chlorophenyl)-2-(pyrrolidin-1-yl)acetamide, and how can purity be validated?

Methodological Answer: The synthesis typically involves coupling a 3-chloroaniline derivative with a pyrrolidine-containing acetyl chloride precursor. A standard approach (adapted from similar acetamide syntheses) includes:

- Step 1: Reacting 3-chloroaniline with chloroacetyl chloride in dichloromethane at 0–5°C under basic conditions (e.g., triethylamine) to form the intermediate N-(3-chlorophenyl)chloroacetamide .

- Step 2: Substituting the chloro group with pyrrolidine via nucleophilic displacement in ethanol or THF, refluxed for 6–12 hours .

- Validation: Purity is confirmed using HPLC (>95%) and LC-MS. Crystallization from toluene or ethanol yields single crystals for X-ray diffraction (XRD), as demonstrated for structurally analogous N-(3-chlorophenyl)acetamides .

Q. How is the molecular structure of this compound characterized experimentally?

Methodological Answer:

- XRD Analysis: Single-crystal X-ray diffraction (e.g., using a Bruker SMART APEXII diffractometer) reveals bond lengths, angles, and packing. For example, the monoclinic crystal system (space group P21/c) with unit cell parameters a = 18.220 Å, b = 8.118 Å, c = 19.628 Å, and β = 108.76° was reported for a related N-(3-chlorophenyl)acetamide derivative .

- Spectroscopy: FTIR confirms the amide C=O stretch (~1650 cm⁻¹) and N–H bending (~1550 cm⁻¹). NMR (¹H/¹³C) identifies the pyrrolidine protons (δ 2.5–3.5 ppm) and aryl chlorine coupling .

Q. What preliminary biological assays are suitable for evaluating this compound’s activity?

Methodological Answer:

- In vitro Writhing Test: Assess analgesic activity by administering the compound (10–50 mg/kg) to mice and measuring acetic acid-induced writhing. For example, N-(3-chlorophenyl)acetamide derivatives showed 40–60% inhibition compared to controls .

- Enzyme Inhibition: Screen against targets like TRK kinases using fluorescence polarization assays. Derivatives with pyrrolidine moieties have demonstrated IC₅₀ values in the nanomolar range .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, MESP) predict reactivity and electronic properties?

Methodological Answer:

- DFT Calculations: Optimize the geometry at the B3LYP/6-311++G(d,p) level to compute HOMO-LUMO gaps (e.g., 4.5–5.2 eV for similar acetamides), indicating charge-transfer potential .

- Molecular Electrostatic Potential (MESP): Maps reveal nucleophilic regions (amide oxygen) and electrophilic sites (chlorophenyl ring), guiding derivatization for enhanced bioactivity .

Q. How to resolve contradictions in biological activity data across studies?

Methodological Answer:

- Source Analysis: Compare synthesis protocols (e.g., purity, stereochemistry). For instance, impurities in the pyrrolidine substitution step may reduce TRK inhibition efficacy .

- Assay Conditions: Control variables like solvent (DMSO vs. saline), pH, and cell lines. A 2021 study noted that >1% DMSO concentration artificially inflated cytotoxicity in HEK293 cells .

Q. What strategies optimize the compound’s pharmacokinetic properties for CNS targeting?

Methodological Answer:

- LogP Modulation: Introduce polar groups (e.g., hydroxyl) to the pyrrolidine ring to reduce logP from ~3.5 to ~2.0, enhancing blood-brain barrier penetration .

- Metabolic Stability: Conduct microsomal stability assays (e.g., rat liver microsomes). Pyrrolidine-containing analogs showed 30–50% degradation after 1 hour, suggesting CYP3A4-mediated metabolism .

Q. How to design crystallization trials for polymorph screening?

Methodological Answer:

- Solvent Matrix: Use combinatorial screening with 6 solvents (e.g., ethanol, acetonitrile) and 3 anti-solvents (hexane, ether) at 25°C and 4°C.

- High-Throughput XRD: Automated platforms (e.g., Rigaku ACTOR) identified two polymorphs for a related compound: Form I (needles, P21/c) and Form II (plates, C2/c) .

Q. What analytical techniques quantify degradation products under accelerated stability conditions?

Methodological Answer:

- Forced Degradation: Expose the compound to 40°C/75% RH for 4 weeks.

- LC-QTOF-MS: Identifies major degradation products (e.g., hydrolyzed acetamide at m/z 215.08) and oxidative byproducts (N-oxide pyrrolidine at m/z 283.12) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.